molecular formula C17H13N5O2 B7631365 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile

5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile

Cat. No. B7631365
M. Wt: 319.32 g/mol
InChI Key: HOSHEIHEMRKBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile, also known as IMB-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMB-1 is a small molecule that belongs to the class of nitrobenzonitriles and has been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile is not fully understood. However, it has been proposed that 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile exerts its biological activity by inhibiting the activity of certain enzymes, such as protein kinases and proteases. It has also been suggested that 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile may interact with DNA or RNA, leading to the inhibition of DNA replication or transcription.
Biochemical and Physiological Effects:
5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile has also been found to inhibit the activity of certain enzymes involved in fungal and viral infections. Additionally, 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile has been shown to induce the production of reactive oxygen species, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile in lab experiments is its broad spectrum of biological activities. It has been found to exhibit activity against cancer cells, fungi, and viruses, making it a versatile compound for research. However, one of the limitations of using 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile.

Future Directions

There are several future directions for research on 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile. One potential direction is to investigate the mechanism of action of 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile in more detail. Another direction is to study the potential therapeutic applications of 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile in different diseases, such as viral infections and fungal infections. Additionally, further studies are needed to optimize the synthesis of 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile and to determine its pharmacokinetic properties.

Synthesis Methods

5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 2-nitrobenzaldehyde with 2-aminobenzimidazole in the presence of a catalyst to form the intermediate product, which is then further reacted with 2-chloromethylbenzimidazole to yield 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile.

Scientific Research Applications

5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antifungal, and antiviral activities. 5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the growth of fungi and viruses.

properties

IUPAC Name

5-[(2-imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c18-10-14-9-15(5-6-17(14)22(23)24)20-11-13-3-1-2-4-16(13)21-8-7-19-12-21/h1-9,12,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSHEIHEMRKBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)[N+](=O)[O-])C#N)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Imidazol-1-ylphenyl)methylamino]-2-nitrobenzonitrile

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